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Compound of Interest

Compound Name: MB 488 NHS ester

Cat. No.: B15555383 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the labeling of proteins with MB 488 NHS
Ester, a bright and photostable green-fluorescent dye. The protocols and data presented

herein are intended to assist researchers in achieving efficient and reproducible conjugation of

MB 488 to proteins for various downstream applications, including fluorescence microscopy,

flow cytometry, and immunoassays.

Introduction
N-hydroxysuccinimide (NHS) esters are widely used reagents for the covalent labeling of

primary amines, such as those found on the N-terminus and lysine residues of proteins. The

reaction between an NHS ester and a primary amine results in the formation of a stable amide

bond.[1][2] MB 488 NHS ester is a reactive dye that is spectrally similar to other popular 488

nm dyes like Alexa Fluor® 488 and fluorescein.[3][4] It is characterized by its strong absorption,

high fluorescence quantum yield, and excellent photostability, making it a suitable choice for a

variety of fluorescence-based assays.[3][4] The optimal pH for the labeling reaction is between

8.3 and 8.5.[5][6]

Quantitative Data Summary
Successful protein labeling requires careful control of reaction parameters. The following tables

summarize key quantitative data for MB 488 NHS ester and recommended starting conditions

for labeling reactions.
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Table 1: Properties of MB 488 NHS Ester

Property Value Reference

Molecular Weight 752.69 g/mol [3][4]

Excitation Maximum (λmax) 501 nm [3][7]

Emission Maximum (λem) 524 nm [3][7]

Molar Extinction Coefficient (ε) 86,000 cm-1M-1 [3][4]

Recommended Storage -20°C to -80°C [4][8]

Table 2: Recommended Reaction Conditions for Protein Labeling

Parameter Recommended Range Notes

Protein Concentration 2 - 10 mg/mL

Higher concentrations

generally lead to better

labeling efficiency.[1][9]

Reaction Buffer
0.1 M Sodium Bicarbonate or

Phosphate Buffer

Must be free of primary amines

(e.g., Tris).[5][6]

Reaction pH 8.3 - 8.5
Critical for efficient

conjugation.[5][6]

Dye:Protein Molar Ratio 5:1 to 20:1

The optimal ratio should be

determined empirically for

each protein.[9]

Incubation Time

1 - 4 hours at Room

Temperature or Overnight on

Ice

Longer incubation times may

be needed for less reactive

proteins.[5][6]

Incubation Temperature Room Temperature or 4°C
Room temperature is generally

sufficient.[5][6]
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Preparation of Reagents
a. Protein Solution:

Ensure the protein to be labeled is in an amine-free buffer such as phosphate-buffered saline

(PBS). If the buffer contains primary amines like Tris or glycine, the protein must be purified

by dialysis or desalting column into a suitable buffer.[9][10]

Adjust the protein concentration to 2-10 mg/mL.[9]

b. Reaction Buffer:

Prepare a 0.1 M sodium bicarbonate or phosphate buffer and adjust the pH to 8.3-8.5.[5][6]

c. MB 488 NHS Ester Stock Solution:

Allow the vial of MB 488 NHS ester to warm to room temperature before opening to prevent

moisture condensation.

Dissolve the MB 488 NHS ester in anhydrous dimethyl sulfoxide (DMSO) or

dimethylformamide (DMF) to a concentration of 10 mg/mL.[8][9] This stock solution should

be prepared fresh before each labeling reaction.

Protein Labeling Procedure
Add the reaction buffer to the protein solution to achieve the final desired protein

concentration and a pH of 8.3-8.5. A common practice is to add 1/10th volume of 1 M sodium

bicarbonate buffer, pH 8.3, to the protein solution.[9]

Add the calculated amount of MB 488 NHS ester stock solution to the protein solution while

gently vortexing. The molar ratio of dye to protein may need to be optimized, but a starting

point of a 10:1 molar excess of dye is often used.[9]

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[5][11]

Alternatively, the reaction can be carried out overnight at 4°C.[5]

Purification of the Labeled Protein
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It is crucial to remove the unreacted MB 488 NHS ester and any reaction byproducts from the

labeled protein.[2][12] The most common method for purification is size-exclusion

chromatography (gel filtration).[2][5]

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS or

another suitable buffer.[10]

Apply the reaction mixture to the top of the column.

Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will elute

first, followed by the smaller, unreacted dye molecules.

Collect the fractions containing the labeled protein. The colored fractions corresponding to

the labeled protein can be visually identified.

Determination of the Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each protein molecule,

is a critical parameter to determine.[12][13] An optimal DOL is typically between 2 and 10 for

antibodies.[14]

Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the

maximum absorbance of MB 488, which is 501 nm (Amax).

Calculate the concentration of the protein and the dye using the Beer-Lambert law and the

following equations:

Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

Where:

A280 is the absorbance of the conjugate at 280 nm.

Amax is the absorbance of the conjugate at 501 nm.

CF is the correction factor for the dye's absorbance at 280 nm (A280 of the dye /

Amax of the dye). For dyes similar to MB 488, this is often in the range of 0.1 to 0.3. A

precise value for MB 488 should be obtained from the manufacturer if available,
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otherwise a value for a spectrally similar dye like FITC (0.3) can be used as an

approximation.[12]

εprotein is the molar extinction coefficient of the protein at 280 nm.

Dye Concentration (M) = Amax / εdye

Where:

Amax is the absorbance of the conjugate at 501 nm.

εdye is the molar extinction coefficient of MB 488 (86,000 cm-1M-1).[3][4]

Degree of Labeling (DOL) = Dye Concentration (M) / Protein Concentration (M)

Storage of Labeled Protein
Store the purified, labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-

term storage.[8] For long-term storage, it is advisable to add a cryoprotectant like glycerol or to

aliquot the sample to avoid repeated freeze-thaw cycles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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